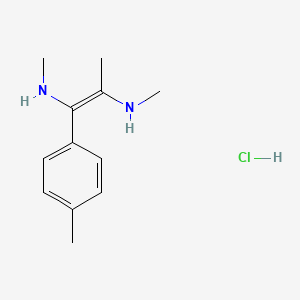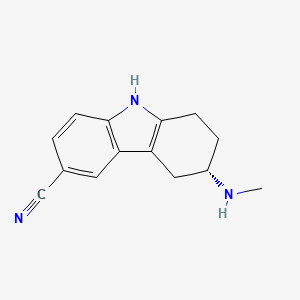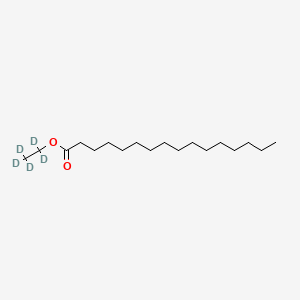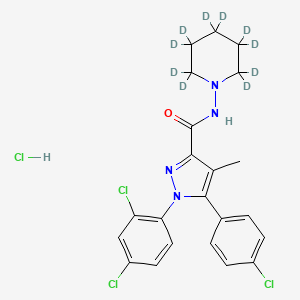![molecular formula C7H12N2O2Se B565346 5-[2-(Ethylseleno)ethyl]hydantoin CAS No. 1219334-23-2](/img/structure/B565346.png)
5-[2-(Ethylseleno)ethyl]hydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Ethylseleno)ethyl]hydantoin typically involves the reaction of hydantoin with ethylselenol in the presence of a base. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 25-50°C. The reaction proceeds via nucleophilic substitution, where the ethylselenol attacks the carbonyl carbon of the hydantoin, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Ethylseleno)ethyl]hydantoin undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The ethylseleno group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted hydantoin derivatives depending on the nucleophile used.
Scientific Research Applications
5-[2-(Ethylseleno)ethyl]hydantoin has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other selenium-containing compounds.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for its potential antiproliferative activity against cancer cell lines.
Mechanism of Action
The mechanism of action of 5-[2-(Ethylseleno)ethyl]hydantoin involves its interaction with biological molecules through its selenium atom. Selenium is known to participate in redox reactions, and the compound can modulate oxidative stress in cells. The molecular targets and pathways involved include the inhibition of reactive oxygen species (ROS) and the modulation of antioxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
Ethotoin: A hydantoin derivative used as an antiepileptic drug.
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Selenocysteine: A selenium-containing amino acid with antioxidant properties.
Uniqueness
5-[2-(Ethylseleno)ethyl]hydantoin is unique due to its ethylseleno group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2-ethylselanylethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2Se/c1-2-12-4-3-5-6(10)9-7(11)8-5/h5H,2-4H2,1H3,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZGAZDWTYDPBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Se]CCC1C(=O)NC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724913 |
Source


|
| Record name | 5-[2-(Ethylselanyl)ethyl]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219334-23-2 |
Source


|
| Record name | 5-[2-(Ethylselanyl)ethyl]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime](/img/structure/B565263.png)
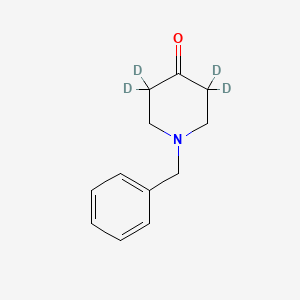
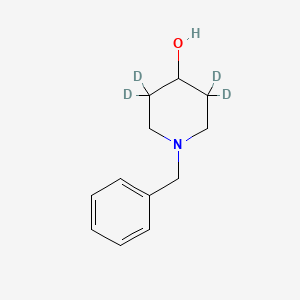
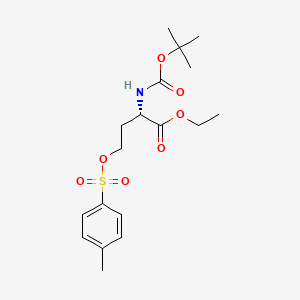
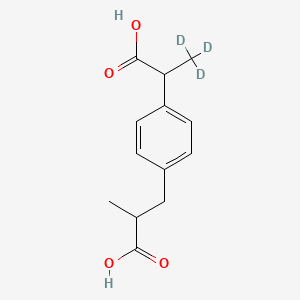
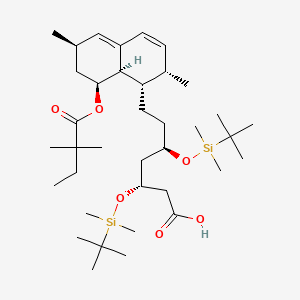
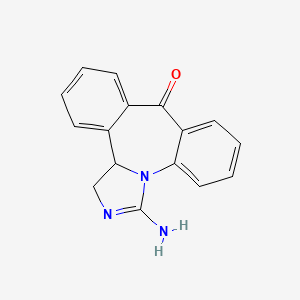
![triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate](/img/structure/B565270.png)
![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)
